molecular formula C26H21ClN2O2 B14951422 N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B14951422
M. Wt: 428.9 g/mol
InChI Key: GDKDGDQGKORCCQ-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a naphthyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form 2-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-naphthylacetic acid hydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorobenzyl group with other functional groups.

Scientific Research Applications

N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetohydrazides and derivatives of chlorobenzyl and naphthyl groups. Examples include:

  • 1-(4-CHLOROBENZYL)-N’-{(E)-[3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
  • P-CHLOROBENZYL PHENYL ETHER

Uniqueness

What sets N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H21ClN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H21ClN2O2/c27-23-14-12-19(13-15-23)18-31-25-11-4-2-7-22(25)17-28-29-26(30)16-21-9-5-8-20-6-1-3-10-24(20)21/h1-15,17H,16,18H2,(H,29,30)/b28-17+

InChI Key

GDKDGDQGKORCCQ-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.